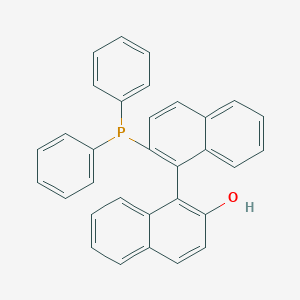

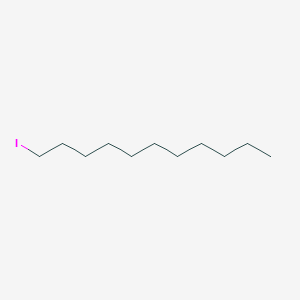

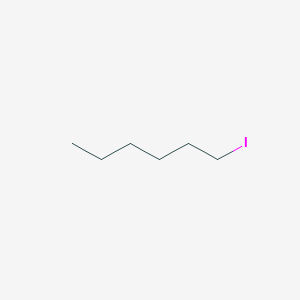

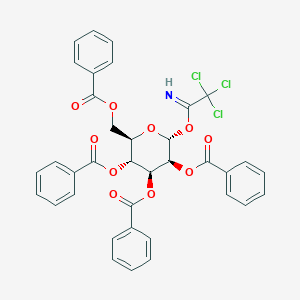

![molecular formula C14H13ClN4O2S B118583 ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate CAS No. 150536-08-6](/img/structure/B118583.png)

ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate” is a chemical compound with the CAS Number: 150536-08-6 . It has a molecular weight of 336.8 . It is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClN4O2S/c1-2-21-12(20)7-11-8-22-14-17-16-13(19(14)18-11)9-3-5-10(15)6-4-9/h3-6,8,18H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its IR absorption spectra and NMR data are not available in the retrieved data.

科学研究应用

Green Chemistry

This compound is part of the 1,2,4-triazole systems, which have important applications in green chemistry . The synthesis of these compounds involves environmentally safe methods, addressing issues such as efficiency, waste management, and energy input .

Medicinal Chemistry

1,2,4-triazoles, including the compound , have significant applications in medicinal chemistry . They are developed as compounds or scaffolds that possess biological or pharmacophoric properties .

Synthesis Process

The synthesis of this compound involves diazotization of 4-chloroaniline by sodium nitrite followed by reaction with 2-aminoacetonitrile hydrochloride . This process affords 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile, which upon heating under reflux in ethanol, produces the desired compound .

Anti-Breast Cancer Agent

This compound has been synthesized and evaluated for its anti-breast cancer properties . Some derivatives of this compound exhibited better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . One of the compounds induced apoptosis in MDA-MB-231 cells, upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulated the Bcl2 level .

PARP-1 and EGFR Inhibition

The compound has shown promising dual enzyme inhibition of PARP-1 and EGFR . This makes it a potential candidate for the development of anti-cancer drugs .

Molecular Docking Studies

Molecular docking studies have highlighted the binding disposition of this compound inside the PARP-1 and EGFR protein active sites . This provides valuable insights into the compound’s mechanism of action and its potential therapeutic applications .

安全和危害

作用机制

Target of Action

The compound, also known as “3-(4-CHLORO-PHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-ACETIC ACID ETHYL ESTER”, primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .

Mode of Action

The compound interacts with its targets, leading to their inhibition . This inhibition disrupts the normal functioning of the targets, leading to changes in the cell. For instance, the inhibition of PARP-1 and EGFR can lead to the disruption of DNA repair pathways and cell growth processes, respectively .

Biochemical Pathways

The compound affects the DNA repair pathways and cell growth processes by inhibiting PARP-1 and EGFR . The downstream effects of this inhibition can lead to cell death, particularly in cancer cells that are more reliant on these pathways .

Result of Action

The compound exhibits cytotoxic activities, particularly against MDA-MB-231 cells . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . The treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level .

属性

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-11-8-22-14-17-16-13(19(14)18-11)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIFJPVNONZEMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358077 |

Source

|

| Record name | ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |

CAS RN |

150536-08-6 |

Source

|

| Record name | ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。